3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group, a furan ring, and a pyrazole ring
Properties
IUPAC Name |
3-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-14-4-1-3-12(9-14)16(21)18-6-7-20-11-13(10-19-20)15-5-2-8-22-15/h1-5,8-11H,6-7H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBIEMVEZBLBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl-pyrazole intermediate, which is then coupled with a fluoro-substituted benzoyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties :
- Compounds containing pyrazole and furan moieties have been reported to exhibit antimicrobial activities. The incorporation of these groups in 3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide suggests potential efficacy against various pathogens, as seen in related studies on similar structures .
-
Anticancer Potential :
- The pyrazole ring is known for its anticancer properties. Research indicates that derivatives of pyrazole can act as inhibitors of cancer cell proliferation, particularly in prostate cancer models. The design of compounds like 3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide may lead to the development of selective androgen receptor modulators (SARMs), which are crucial in treating hormone-dependent cancers .
- Neuroprotective Effects :
Synthetic Utility
The synthesis of 3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can be achieved through various methodologies:
- Multistep Synthesis : The compound can be synthesized via a multistep process involving the reaction of furan derivatives with pyrazole intermediates and subsequent modifications to introduce the fluorine atom. This approach allows for the fine-tuning of biological activity through structural variations .
- Reactions Involving Heterocycles : The incorporation of heterocycles like furan and pyrazole enhances the chemical diversity and biological profile of the resulting compounds. Such synthetic strategies are pivotal in drug discovery as they allow for the exploration of structure-activity relationships (SAR) .
Case Study 1: Anticancer Activity
A study on pyrazole derivatives demonstrated significant inhibition of prostate cancer cell lines. The introduction of the furan moiety in conjunction with a fluorinated benzamide structure was found to enhance cytotoxicity compared to non-fluorinated analogs. This highlights the potential of 3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide as a lead compound in anticancer drug development .
Case Study 2: Antimicrobial Efficacy
Research involving compounds similar to 3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of both furan and pyrazole rings contributed to enhanced antimicrobial activity, suggesting that this compound could serve as a basis for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: Unique due to the presence of both furan and pyrazole rings.
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: Lacks the fluoro group, which may affect its reactivity and biological activity.
3-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with a chloro group instead of a fluoro group, leading to different chemical properties.
Uniqueness
The presence of the fluoro group in 3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide enhances its chemical stability and can influence its biological activity by affecting its interaction with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3-Fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a furan ring and a pyrazole moiety, which are known for their diverse biological activities.
Research indicates that compounds similar to 3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide often interact with various biological targets, including:
- Androgen Receptors (AR) : Compounds in this class have shown potential as selective androgen receptor modulators (SARMs), which can either activate or inhibit AR signaling pathways, making them candidates for treating conditions like prostate cancer .
- Kinase Inhibition : Pyrazole derivatives are recognized for their ability to inhibit key kinases involved in cancer progression, such as BRAF(V600E), which plays a critical role in tumor growth and survival .
Biological Activity Overview
The biological activities of 3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can be summarized as follows:
| Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of AR and BRAF pathways | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Antibacterial | Disruption of bacterial cell membranes |
Case Studies and Research Findings
Several studies have evaluated the efficacy of pyrazole derivatives, including compounds structurally related to 3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide:
- Antitumor Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, one derivative showed an IC50 value of 49.85 µM against A549 lung cancer cells, indicating potent antitumor properties .
- Anti-inflammatory Effects : Another research highlighted the anti-inflammatory potential of pyrazole compounds, showing that they could significantly reduce the production of pro-inflammatory cytokines like TNF-α and nitric oxide in LPS-stimulated macrophages .
- Antibacterial Properties : A series of pyrazole derivatives were tested for their antibacterial activity, showing effectiveness against several pathogenic bacteria by compromising cell membrane integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
